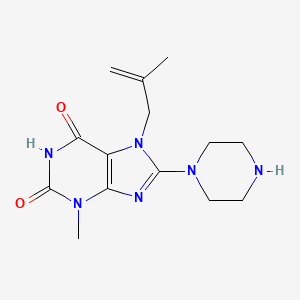
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane is a chiral compound that features an azidomethyl group and a phenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the azidation of a suitable precursor, such as a chiral alcohol or halide, using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is often carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
科学的研究の応用
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: Employed in the study of biological processes through bioorthogonal chemistry, where it can be used to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(2R,4R)-2-(Azidomethyl)-4-phenyloxolane: The enantiomer of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane, with similar chemical properties but different stereochemistry.
(2S,4S)-2-(Azidomethyl)-4-methyloxolane: A similar compound with a methyl group instead of a phenyl group.
(2S,4S)-2-(Azidomethyl)-4-phenyltetrahydrofuran: A related compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an azidomethyl group and a phenyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
(2S,4S)-2-(azidomethyl)-4-phenyloxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKLWJQUUAMRW-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)
![N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2814307.png)
![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)

![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2814314.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide](/img/structure/B2814318.png)

